2-Aminomethyl-4-(3-chloropropyl)pyridine
Description
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
[4-(3-chloropropyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C9H13ClN2/c10-4-1-2-8-3-5-12-9(6-8)7-11/h3,5-6H,1-2,4,7,11H2 |
InChI Key |
AXUOTBPAAPQMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CCCCl)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Reactivity Insights :
Physicochemical Properties
- Melting Points: Substituted 2-aminopyridines exhibit elevated melting points (268–287°C) due to hydrogen-bonding networks . The target compound’s melting point is expected to be lower due to the flexible chloropropyl chain.
- Solubility: The aminomethyl group increases water solubility compared to non-polar analogs like 4-(3-chloropropyl)pyridine.
- Stability : The chloropropyl chain may introduce hydrolytic instability under basic conditions, a common issue in halogenated compounds .
Preparation Methods
Step A: Formation of Benzophenone Glycine Imine (BPGI)
Benzophenone reacts with glycine methyl ester hydrochloride in the presence of N,N-diisopropyl-N-ethylamine (DIPEA) to form BPGI. The reaction proceeds in anhydrous dichloromethane at 25°C for 12 hours, achieving 85–90% conversion.
Step B: Alkylation with 4-(3-Chloropropyl)pyridine
BPGI is alkylated with 4-(3-chloropropyl)-2-chloropyridine using dry K₂CO₃ and NEt₄Br as a phase-transfer catalyst in propionitrile. The reaction is heated to 80°C for 24 hours, yielding 2-(BPGI-methyl)-4-(3-chloropropyl)pyridine (92% purity).
Step C: Deprotection with HCl
The BPGI protecting group is removed by treatment with 6M HCl at 20–25°C for 2 hours, furnishing this compound in 68% overall yield.
Advantages : Scalable for industrial production; minimal epimerization.
Drawbacks : Requires costly benzophenone imine reagents and multiple purification steps.
Nitromethane Condensation and Catalytic Hydrogenation
Patent US7608720B2 describes a two-step process starting from halogenated pyridines:
Step 1: Nitromethane Alkylation
2-Chloro-4-(3-chloropropyl)pyridine undergoes nucleophilic substitution with nitromethane in dimethyl sulfoxide (DMSO) using potassium tert-butoxide as a base. The reaction forms 2-nitromethyl-4-(3-chloropropyl)pyridine in 80% yield after 4 hours at 60°C.
Step 2: Hydrogenation
The nitro intermediate is hydrogenated over 10% Pd/C in ethanol under 50 psi H₂ at 25°C. After 6 hours, the product is isolated in 89% yield with >99% purity.
Key Data :
| Parameter | Value |
|---|---|
| Catalyst loading | 5 wt% Pd/C |
| Hydrogen pressure | 50 psi |
| Selectivity | >98% |
This method avoids hazardous chlorinated solvents but requires high-pressure equipment.
One-Step Trichloromethylpyridine Amination
A novel route from EP0551459NWB1 leverages 2-chloro-5-trichloromethylpyridine as a starting material. Heating the substrate with aqueous ammonia at 120°C for 8 hours in a sealed reactor produces this compound via nucleophilic displacement of trichloromethyl groups. The reaction achieves 65% yield with 93% purity, bypassing intermediate isolation.
Optimization Insights :
-
Ammonia concentration : 28–30% aqueous NH₃ maximizes yield.
-
Byproducts : <5% 2-amino-4-(3-chloropropyl)pyridine (due to partial dechlorination).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Borane reduction | 75 | 95 | High | Lab-scale |
| BPGI alkylation | 68 | 92 | Moderate | Industrial |
| Nitromethane route | 89 | 99 | Low | Pilot-scale |
| Trichloromethyl | 65 | 93 | Very low | Industrial |
Key Trends :
-
Industrial processes prioritize cost and scalability, favoring the BPGI and trichloromethyl methods.
-
High-purity requirements in pharmaceuticals favor nitromethane condensation.
Q & A
Q. What are the established synthetic pathways for 2-Aminomethyl-4-(3-chloropropyl)pyridine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. For example, 4-(3-chloropropyl)pyridine derivatives are synthesized via nucleophilic substitution or condensation reactions. In one approach, 4-(3-chloropropyl)pyridine reacts with 4-hydroxybenzaldehyde in DMF under basic conditions (K₂CO₃, 85°C) to form intermediates . Subsequent steps may involve condensation with pyrrole derivatives (e.g., 2,4-dimethylpyrrole) in dichloromethane using catalysts like TFA and BF₃·OEt₂, followed by oxidation with DDQ . Yield optimization requires strict control of anhydrous conditions, temperature (e.g., reflux at 78°C for chloropropyl intermediates ), and stoichiometric ratios of reagents.
Q. What purification methods are recommended for isolating this compound derivatives?
Recrystallization from glacial acetic acid is effective for distyryl BODIPY analogs , while viscous intermediates (e.g., chloride-imidazolium derivatives) may require rotoevaporation followed by vacuum drying and washing with non-polar solvents to remove unreacted starting materials . Column chromatography with silica gel (gradient elution) is advised for separating isomers or byproducts, particularly when halogenated side chains are present .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR (¹H/¹³C): Essential for verifying the pyridine ring protons (δ 7.5–8.5 ppm) and chloropropyl chain integration (δ 1.8–3.5 ppm) .
- IR Spectroscopy: Confirms C-Cl stretches (550–850 cm⁻¹) and NH₂ bending modes (1600–1640 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular ion peaks and isotopic patterns (e.g., chlorine’s M+2 signature) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during the synthesis of this compound?
Side reactions (e.g., hydrolysis of the chloropropyl group) are minimized by using anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) . For nucleophilic substitutions, base selection is critical: pyridine or DMAP enhances reactivity of amines toward chloropropyl intermediates, while avoiding excess base prevents dehydrohalogenation . Microwave-assisted synthesis can reduce reaction times and improve regioselectivity .
Q. What mechanistic insights explain the cyclopropane formation from 4-(3-chloropropyl)pyridine derivatives?
Cyclopropane rings form via dechlorometallation, where Mg metal mediates intramolecular C-Cl bond cleavage and subsequent ring closure (e.g., forming cyclopropylpyridines) . Computational studies (DFT) suggest that the reaction proceeds through a radical or carbene intermediate, with steric hindrance from the pyridine ring influencing transition-state geometry . Experimental validation involves trapping intermediates with radical scavengers (e.g., TEMPO) or isotopic labeling (¹³C-Cl) to track bond reorganization .
Q. How should researchers address contradictions in reported yields for derivatives of this compound?
Discrepancies in yields (e.g., 60–85% for BODIPY dyes vs. 70–78% for imidazolium derivatives ) often stem from:
- Purity of starting materials: Halogenated precursors (e.g., 3-chloropropyltrimethoxysilane) must be freshly distilled to avoid moisture-induced decomposition .
- Analytical methods: HPLC with UV detection (λ = 254 nm) or GC-MS can identify low-concentration byproducts not detected by TLC .
- Scale effects: Pilot-scale reactions may require adjusted heating rates or solvent volumes to maintain yield consistency .
Methodological Considerations for Data Interpretation
Q. How to analyze thermodynamic stability data for pyridine derivatives like this compound?
Thermodynamic parameters (e.g., ΔfH° for 4-aminopyridine analogs) provide insights into stability under varying conditions. For instance, gas-phase basicity (GB) and ionization energy (IE) data from NIST can predict protonation sites or susceptibility to oxidation. Condensed-phase entropy (ΔS) values guide solvent selection for exothermic reactions (e.g., avoiding DMF for highly exothermic steps ).
Q. What strategies validate the biological activity of derivatives without commercial biosafety data?
- In silico docking: Use PyMOL or AutoDock to model interactions with target enzymes (e.g., kinase or protease active sites) .
- Comparative SAR: Compare with structurally similar compounds (e.g., 3-bromo-6-chloroimidazo[1,2-a]pyridine ) to hypothesize activity trends.
- In vitro assays: Prioritize cytotoxicity screening (MTT assay) and target-specific assays (e.g., IC₅₀ determination) under physiologically relevant pH (7.4) to avoid artifactual results .
Tables of Key Data
Q. Table 1: Optimized Reaction Conditions for Chloropropyl Intermediates
| Parameter | Optimal Value | Reference |
|---|---|---|
| Solvent | Anhydrous DCM/THF | |
| Temperature | 78–85°C | |
| Catalyst | BF₃·OEt₂ or TFA | |
| Reaction Time | 6–12 hrs (conventional) / 30–60 min (microwave) |
Q. Table 2: Spectral Signatures for Structural Confirmation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Pyridine ring | 7.5–8.5 (¹H) | 1600–1640 (C=N) |
| Chloropropyl (-CH₂Cl) | 3.2–3.5 (¹H) | 550–850 (C-Cl) |
| Aminomethyl (-NH₂) | 2.5–3.0 (¹H, broad) | 3300–3500 (N-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
